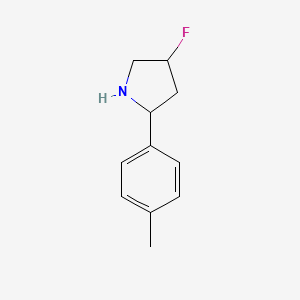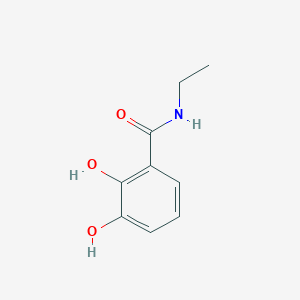
1-Chloro-2,2,4-trimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,4-trimethylpentane is an organic compound with the molecular formula C8H17Cl. It is a derivative of pentane, where one hydrogen atom is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,4-trimethylpentane can be synthesized through the chlorination of 2,2,4-trimethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are conducted in controlled environments to ensure the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2,4-trimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Major Products:
Substitution: Formation of 2,2,4-trimethylpentanol or other substituted derivatives.
Oxidation: Formation of 2,2,4-trimethylpentanone or corresponding alcohols.
Reduction: Formation of 2,2,4-trimethylpentane.
Scientific Research Applications
1-Chloro-2,2,4-trimethylpentane is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-chloro-2,2,4-trimethylpentane involves its interaction with molecular targets through various chemical pathways. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic environments, influencing its behavior in biological systems.
Comparison with Similar Compounds
1-Chloro-2,2,4-trimethylpentane can be compared with other similar compounds, such as:
2,2,4-Trimethylpentane:
2-Chloro-2,4,4-trimethylpentane: Another chlorinated derivative with distinct reactivity and uses.
2,3,4-Trimethylpentane: A related hydrocarbon with variations in its chemical behavior and industrial applications.
Properties
CAS No. |
2371-06-4 |
|---|---|
Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-2,2,4-trimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-7(2)5-8(3,4)6-9/h7H,5-6H2,1-4H3 |
InChI Key |
JZGIEKAGVWKJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)



![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)





